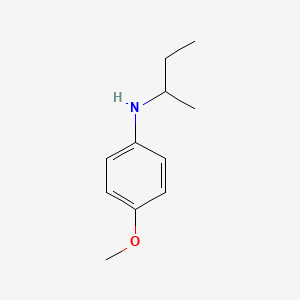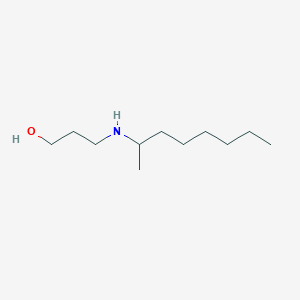
3-(Octan-2-ylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Octan-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone . This compound is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octan-2-yl)amino]propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with octan-2-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group from octan-2-amine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 3-[(Octan-2-yl)amino]propan-1-ol are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Octan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Octan-2-yl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Octan-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A primary amine and primary alcohol with similar structural features but lacking the octan-2-yl group.
2-amino-3-phenylpropan-1-ol:
Uniqueness
3-[(Octan-2-yl)amino]propan-1-ol is unique due to the presence of the octan-2-yl group, which imparts distinct hydrophobic characteristics and influences its interactions with biological molecules. This structural feature differentiates it from other propanolamines and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(octan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-3-4-5-6-8-11(2)12-9-7-10-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
CZXZRVJHHLKCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13274157.png)
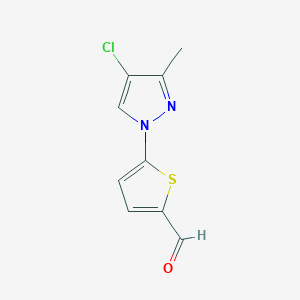
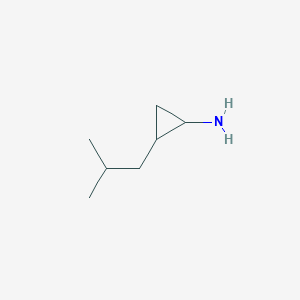
![Propyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13274177.png)
![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)
![{2-[(Butan-2-yl)amino]phenyl}methanol](/img/structure/B13274181.png)
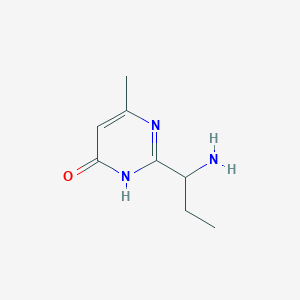
![2-[(3-Amino-5-chloropyridin-2-YL)oxy]ethan-1-OL](/img/structure/B13274195.png)
amine](/img/structure/B13274200.png)

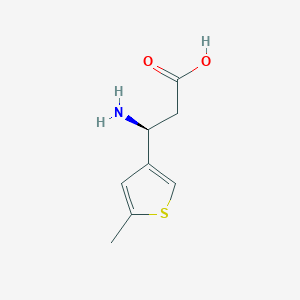
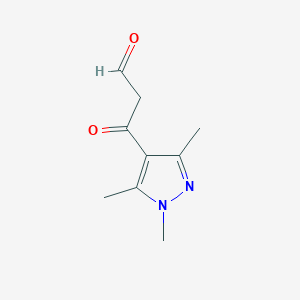
![1-Methyl-4-azaspiro[2.5]octane](/img/structure/B13274234.png)
